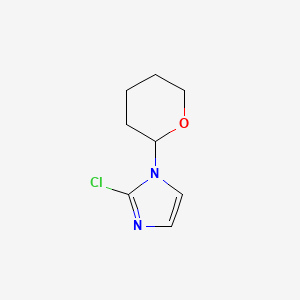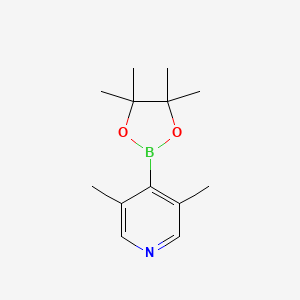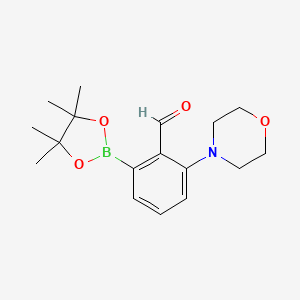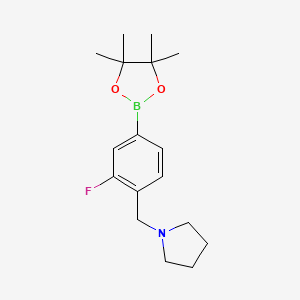
1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione, hereafter referred to as HMXD, is a novel compound that has been synthesized for use in scientific research. HMXD is an organic compound with a unique structure and properties that make it highly useful in a variety of applications. The synthesis of HMXD has been studied in detail and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are also well-understood.
科学的研究の応用
HMXD has a variety of applications in scientific research. It has been used to study the structure and function of proteins, as well as the mechanism of action of drugs. HMXD has also been used to study the structure and function of enzymes, as well as the mechanism of action of enzymes in biochemical pathways. In addition, HMXD has been used to study the structure and function of DNA, as well as the mechanism of action of DNA-binding proteins. Finally, HMXD has been used to study the structure and function of cell membranes, as well as the mechanism of action of membrane-associated proteins.
作用機序
The mechanism of action of HMXD is not yet fully understood. However, it is believed that HMXD interacts with proteins in a manner similar to other small molecules, such as drugs. Specifically, HMXD is thought to bind to the active site of a protein, which then induces a conformational change in the protein that alters its activity. In addition, HMXD is thought to interact with DNA-binding proteins and cell membrane-associated proteins in a similar manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMXD are not yet fully understood. However, it is believed that HMXD has the potential to modulate the activity of proteins and enzymes, as well as the structure and function of DNA-binding proteins and cell membrane-associated proteins. In addition, HMXD is thought to have the potential to modulate the activity of biochemical pathways and cellular processes.
実験室実験の利点と制限
HMXD has several advantages for use in lab experiments. It is a highly efficient and cost-effective compound to synthesize, and its unique structure and properties make it highly useful in a variety of applications. In addition, HMXD is highly stable and has a low toxicity profile, making it safe for use in lab experiments. However, HMXD also has some limitations. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are still being studied.
将来の方向性
There are several potential future directions for the use of HMXD in scientific research. First, further research is needed to gain a better understanding of the mechanism of action of HMXD and its biochemical and physiological effects. Second, HMXD could be used to study the structure and function of other proteins, enzymes, and biochemical pathways. Third, HMXD could be used to study the structure and function of DNA-binding proteins and cell membrane-associated proteins. Finally, HMXD could be used to study the mechanism of action of drugs and other small molecules.
合成法
HMXD can be synthesized in a two-step process. The first step involves the synthesis of a precursor compound, 2-(hydroxymethyl)-2-methyl-1,3-oxathiolan-4-one (HMO). HMO is synthesized by reacting 2-methyl-2-thioxo-1,3-oxathiolane (MTX) with aqueous formaldehyde at a pH of 10.5 in the presence of sodium hydroxide. The second step involves the conversion of HMO to HMXD. This is accomplished by treating HMO with aqueous hydrochloric acid at a pH of 6.0. The reaction is highly efficient, with a yield of up to 95%.
特性
IUPAC Name |
1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-4-6(15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGSCJYWEXRACX-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%](/img/structure/B6342699.png)